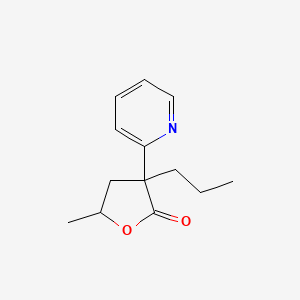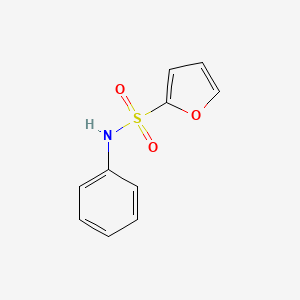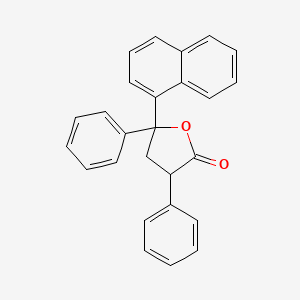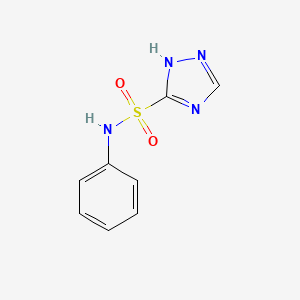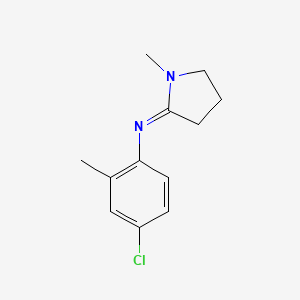
Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-methyl- is a chemical compound with the molecular formula C11H14ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of the 4-chloro-2-methylphenyl group and the imino group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-methyl- typically involves the reaction of 4-chloro-2-methylbenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-methyl- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial synthesis often requires optimization of reaction parameters to ensure high yield and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-methyl- exerts its effects involves interactions with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The chloro and methyl groups may also contribute to the compound’s overall reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine, 2-(4-chloro-2-methylphenyl)-: A closely related compound with similar structural features.
Pyrrolidine, 2-(4-chloro-2-methylphenyl)-, (2S)-: Another similar compound with a different stereochemistry.
Uniqueness
Pyrrolidine, 2-((4-chloro-2-methylphenyl)imino)-1-methyl- is unique due to the presence of the imino group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
27033-70-1 |
|---|---|
Formule moléculaire |
C12H15ClN2 |
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
N-(4-chloro-2-methylphenyl)-1-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C12H15ClN2/c1-9-8-10(13)5-6-11(9)14-12-4-3-7-15(12)2/h5-6,8H,3-4,7H2,1-2H3 |
Clé InChI |
QIRJKQPTYVJTKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)N=C2CCCN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


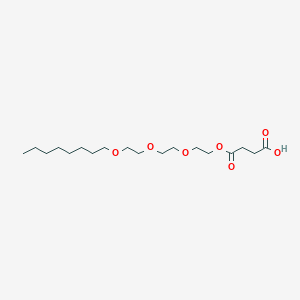
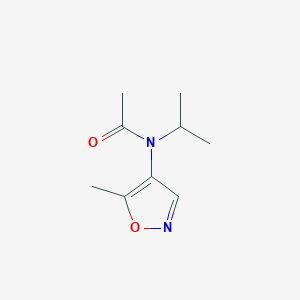

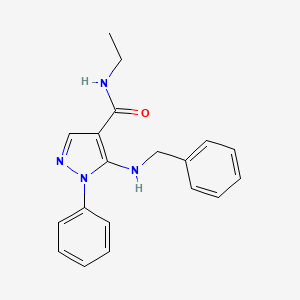
![Sodium 2-((3,9-dimethyl-8-(1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl)-1,7-dioxaspiro[5.5]undecan-2-yl)methyl)benzo[d]oxazole-4-carboxylate](/img/structure/B12888753.png)
